2,5-Dibromobenzaldehyde

Description

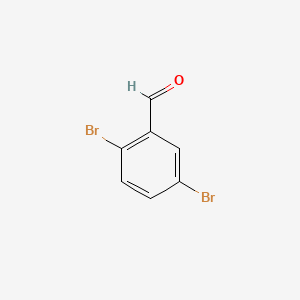

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBXKWGMPUCSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543266 | |

| Record name | 2,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74553-29-0 | |

| Record name | 2,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dibromobenzaldehyde CAS number 74553-29-0

An In-Depth Technical Guide to 2,5-Dibromobenzaldehyde (CAS: 74553-29-0) for Advanced Synthesis and Drug Discovery

Abstract

This compound is a pivotal synthetic intermediate, distinguished by its trifunctional chemical nature that offers a versatile platform for molecular elaboration. Possessing a reactive aldehyde group and two differentially positioned bromine atoms on an aromatic scaffold, it serves as a cornerstone building block in medicinal chemistry, materials science, and specialized organic synthesis. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the compound's core properties, validated synthesis and purification protocols, comprehensive analytical characterization, and its extensive applications as a precursor to complex molecular architectures, including quinoline derivatives and novel fluorescent probes. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Core Compound Profile

This compound is a solid organic compound that presents as a white to pale yellow crystalline powder.[1] Its utility in synthesis is derived from the three reactive sites: the aldehyde functional group and the bromine atoms at the C2 and C5 positions of the benzene ring.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value |

| CAS Number | 74553-29-0[2][3][4][5][6] |

| IUPAC Name | This compound[7] |

| Molecular Formula | C₇H₄Br₂O[2][6][7] |

| SMILES | C1=CC(=C(C=C1Br)C=O)Br[2][7] |

| InChI Key | BQBXKWGMPUCSQV-UHFFFAOYSA-N[7] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a thermally stable solid but is noted to be air-sensitive.[8][9][10]

| Property | Value | Source(s) |

| Molecular Weight | 263.91 g/mol | [2][6][7] |

| Melting Point | 88-92 °C | [3][9] |

| Boiling Point | 283.3 °C (Predicted) | [2][9] |

| Appearance | White to pale yellow solid | |

| Solubility | Soluble in water, ethanol, chloroform | [1][8][10] |

| Storage Temperature | 2°C - 8°C, keep in a dark, dry place | [2][8][9] |

Synthesis and Purification

The reliable synthesis and purification of starting materials are paramount in any multi-step research or development program. The most common laboratory-scale preparation of this compound involves the oxidation of 2,5-dibromotoluene.

Strategic Synthesis Routes

The choice of an oxidizing agent is the critical parameter in the conversion of 2,5-dibromotoluene to the target aldehyde. While various oxidants can achieve this transformation, agents like Chromium(VI) oxide in a mixture of acetic anhydride and acetic acid are frequently cited.[4] This method is effective because the intermediate gem-diacetate is formed, which is then hydrolyzed to the aldehyde, preventing over-oxidation to the corresponding carboxylic acid—a common side reaction with stronger oxidizing agents.

Detailed Experimental Protocol: Synthesis from 2,5-Dibromotoluene

This protocol describes a robust method for the oxidation of 2,5-dibromotoluene.

Reagents and Solvents:

-

2,5-Dibromotoluene

-

Chromium(VI) oxide (CrO₃)

-

Acetic anhydride

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethanol

-

Dichloromethane (or Diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-dibromotoluene in a mixture of glacial acetic acid and acetic anhydride.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Oxidant: Slowly add a pre-dissolved solution of Chromium(VI) oxide in a small amount of water and concentrated sulfuric acid via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The exothermic nature of this reaction requires careful monitoring and control.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the excess oxidant and precipitate the crude product.

-

Work-up: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.[12]

Workflow: Synthesis of this compound

Caption: Oxidation of 2,5-dibromotoluene to this compound.

Purification Strategies

For most applications in drug discovery and materials science, the crude product requires purification. Recrystallization is the most effective and scalable method for purifying solid this compound.[13] The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[13] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the optimal solubility profile.[12]

Protocol: Recrystallization of this compound

-

Solvent Selection: Begin by testing solubility in various solvents. An ethanol/water system is a good starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes faintly turbid, indicating it is saturated.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath or refrigerator (-15 °C) to maximize the yield of precipitated crystals.[12]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][13]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

Confirming the identity and purity of this compound is a critical quality control step. A combination of spectroscopic methods provides a comprehensive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of 9-10 ppm.[14] The aromatic protons will appear between 7-8 ppm, with splitting patterns determined by their coupling to each other.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aldehyde carbonyl carbon is the most deshielded, appearing around 190-197 ppm.[15] The aromatic carbons will appear in the 120-140 ppm region, with the two carbons attached to bromine showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

A strong, sharp absorption band around 1680-1703 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[14][15]

-

Weak bands around 2700-2850 cm⁻¹ correspond to the C-H stretch of the aldehyde.[14]

-

Absorptions in the 3000-3100 cm⁻¹ region are due to aromatic C-H stretching.

-

Strong bands in the fingerprint region, typically below 800 cm⁻¹ , can be attributed to the C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1, providing unambiguous evidence for a dibrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde can undergo nucleophilic additions and condensations, while the C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions. This allows for selective, sequential modifications to build molecular complexity.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Strategic Considerations

-

Protecting Group Strategy: When targeting modifications at the bromine positions, it is often necessary to first protect the aldehyde group to prevent unwanted side reactions. Formation of an acetal using ethylene glycol and an acid catalyst is a common and robust strategy.[8][16] The acetal is stable to the conditions of many cross-coupling reactions and can be easily removed afterward via acid hydrolysis.

-

Selective Cross-Coupling: The electronic and steric environments of the two C-Br bonds are different, which can, in principle, be exploited for selective mono-functionalization under carefully controlled conditions, although this often presents a significant synthetic challenge.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile building block.[9]

-

Medicinal Chemistry: The dibrominated aromatic core is a privileged scaffold. It allows medicinal chemists to systematically explore the chemical space by introducing diverse substituents at the 2-, 5-, and 1-positions (via the aldehyde). This is crucial in structure-activity relationship (SAR) studies for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[17]

-

Heterocycle Synthesis: It is a valuable precursor for synthesizing fused heterocyclic systems. For example, condensation reactions followed by intramolecular cyclization can lead to the formation of quinoline derivatives, a class of compounds with a broad range of biological activities.[2]

-

Fluorescent Probes and Materials Science: The extended π-systems that can be constructed via cross-coupling reactions make this compound a precursor for novel dyes, fluorescent labels, and organic electronic materials.[2]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

GHS Hazard Classification

This compound is classified as a hazardous substance.[7]

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | corrosive |

| Aquatic Hazard | H400/H410: Very toxic to aquatic life with long-lasting effects | 환경 |

GHS data aggregated from multiple sources and may vary slightly. Always consult the specific Safety Data Sheet (SDS) from your supplier.[1][7]

Recommended Practices

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[19]

-

Handling: Avoid breathing dust. Minimize dust generation and accumulation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8][9] Recommended storage is between 2-8 °C under an inert atmosphere due to its air sensitivity.[2][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][18]

References

-

University of Calgary. (n.d.). Chem 351 F14 Final: Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 248-257. Retrieved from [Link]

-

LookChem. (n.d.). Cas 74553-29-0, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

- Google Patents. (n.d.). KR100169558B1 - Process for preparation of 2-amino-3,5-dibromobenzaldehyde.

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-chlorobenzaldehyde: A Key to Advancing Drug Discovery. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 74553-29-0 | FD67301 | Biosynth [biosynth.com]

- 3. 74553-29-0 this compound AKSci V0778 [aksci.com]

- 4. This compound | 74553-29-0 [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C7H4Br2O | CID 13540069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Cas 74553-29-0,this compound | lookchem [lookchem.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. physics.emu.edu.tr [physics.emu.edu.tr]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 16. This compound CAS#: 74553-29-0 [amp.chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,5-Dibromobenzaldehyde molecular weight

An In-Depth Technical Guide to 2,5-Dibromobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a disubstituted aromatic aldehyde that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and two bromine atoms on the phenyl ring, provides multiple sites for chemical modification, making it a versatile building block for complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, synthesis and purification protocols, analytical characterization, key chemical reactions, and applications, with a particular focus on its relevance to researchers in drug discovery and materials science. The strategic placement of the bromine atoms allows for selective functionalization, often through metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Physicochemical Properties and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O | [1][2][3] |

| Molecular Weight | 263.91 g/mol | [1][2][3] |

| CAS Number | 74553-29-0 | [1][2][4] |

| Appearance | White to pale yellow powder/crystalline solid | [5][6] |

| Melting Point | 87-96 °C | [1][6] |

| Boiling Point | 283.3 °C (Predicted) | [1][7] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1Br)C=O)Br | [1][3] |

| InChIKey | BQBXKWGMPUCSQV-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of 2,5-dibromotoluene. This method is efficient and utilizes readily available starting materials.

Causality in Experimental Design

The chosen synthetic pathway involves the oxidation of a methyl group to an aldehyde. Strong oxidizing agents are required for this transformation. A common method involves chromium(VI) oxide in a mixture of acetic anhydride and acetic acid. Acetic anhydride acts as a scavenger for the water produced during the reaction, preventing over-oxidation to the carboxylic acid and facilitating the formation of a geminal diacetate intermediate, which is then hydrolyzed to the aldehyde. Purification via column chromatography is essential to remove unreacted starting material and oxidation byproducts, ensuring high purity for subsequent applications.

Experimental Protocol: Oxidation of 2,5-Dibromotoluene

This protocol is a representative method based on standard organic chemistry transformations. Researchers should consult specific literature and perform a risk assessment before execution.

Materials:

-

2,5-Dibromotoluene

-

Chromium(VI) oxide (CrO₃)

-

Acetic anhydride

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dibromotoluene in a mixture of glacial acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Oxidant: Prepare a solution of Chromium(VI) oxide in a small amount of water and concentrated sulfuric acid. Add this solution dropwise via the dropping funnel to the cooled toluene solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture over ice water. Extract the aqueous mixture three times with dichloromethane.

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent[8]. Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity, structure, and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet far downfield (around 10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals: one for the aldehyde carbon (around 190 ppm), six for the aromatic carbons (two of which are directly attached to bromine, and one to the aldehyde group).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group. Additional peaks will be present for aromatic C-H and C-Br stretching.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion (M, M+2, M+4).

-

Purity Assessment (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, which is typically expected to be ≥96-97%.[6][9]

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Key Applications in Research and Development

-

Pharmaceutical Synthesis: Halogenated benzaldehydes are crucial building blocks in drug discovery. They serve as starting points for synthesizing complex heterocyclic systems and other scaffolds of medicinal interest. This compound is specifically noted for its use in preparing quinoline derivatives, which are prevalent in many therapeutic agents.[1] The ability to selectively functionalize the two bromine positions provides a pathway to explore chemical space efficiently, which is a core tenet of modern drug design.[10][11]

-

Fluorescent Probes and Materials Science: The compound has been identified as a precursor for molecules with interesting photophysical properties, including red fluorescent emission.[1] This makes it a valuable intermediate for developing fluorescent labels and probes for biological imaging or sensing applications.

-

Organic Synthesis Intermediate: Beyond specific applications, it serves as a general-purpose intermediate. A common reaction is the protection of the aldehyde group, for instance, by reacting it with ethane-1,2-diol to form a stable 1,3-dioxolane.[4][7] This protects the aldehyde from undesired reactions while modifications are made at the bromine positions.

Illustrative Reaction: Acetal Protection

Caption: Protection of this compound as a dioxolane acetal.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: The compound is toxic if swallowed and causes severe skin burns and eye damage.[1][3] It is classified with GHS hazard statements H301, H314, H318, H400, and H410.[1]

-

Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid generating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][9] It may be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both academic research and industrial drug development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for organic chemists. The ability to leverage its aldehyde and C-Br functionalities allows for the synthesis of a vast array of complex molecules, from novel pharmaceuticals to advanced materials. Proper understanding of its synthesis, characterization, and safe handling is paramount for any researcher intending to utilize this powerful building block.

References

-

Title: this compound | C7H4Br2O | CID 13540069 Source: PubChem URL: [Link]

-

Title: Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97% Source: Cole-Parmer URL: [Link]

-

Title: this compound Source: Five Chongqing Chemdad Co. URL: [Link]

-

Title: this compound - Optional[Raman] - Spectrum Source: SpectraBase URL: [Link]

-

Title: 5-Bromo-2-chlorobenzaldehyde: A Key to Advancing Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Multistep Reaction Based De Novo Drug Design: Generating Synthetically Feasible Design Ideas Source: PubMed URL: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H4Br2O | CID 13540069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 74553-29-0 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. echemi.com [echemi.com]

- 9. 74553-29-0|this compound|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Multistep Reaction Based De Novo Drug Design: Generating Synthetically Feasible Design Ideas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Dihalogenated Synthons

In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic deployment of polyfunctionalized building blocks is paramount. Among these, dihalogenated aromatic aldehydes represent a class of exceptionally versatile synthons. Their utility stems from the orthogonal reactivity of the aldehyde and the halogen substituents, allowing for a stepwise and controlled elaboration of molecular complexity. 2,5-Dibromobenzaldehyde, the subject of this guide, stands out as a particularly valuable reagent. The differential reactivity of its two bromine atoms, influenced by the electronic push-pull of the aldehyde group, opens avenues for regioselective transformations, a critical consideration in the synthesis of complex target molecules. This guide aims to provide a comprehensive overview of the chemical properties, spectroscopic signatures, and synthetic applications of this compound, with a focus on providing actionable insights for laboratory practice.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a solid at room temperature, appearing as a white to pale yellow powder.[1] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 74553-29-0 | [2][3][4][5] |

| Molecular Formula | C₇H₄Br₂O | [3][4][5] |

| Molecular Weight | 263.91 g/mol | [3][4][5] |

| Melting Point | 87-96 °C | [1][6] |

| Boiling Point | 283.3 °C (Predicted) | [2][4] |

| Appearance | White to pale yellow powder | [1][6] |

| Solubility | Soluble in water, ethanol, dimethylformamide, and chloroform. | [4][5][7] |

| InChI Key | BQBXKWGMPUCSQV-UHFFFAOYSA-N | [1][5] |

Note: Some sources indicate poor solubility in water, while others state it is soluble. It is advisable to test solubility in the specific reaction solvent system.

Synthesis of this compound

The primary industrial synthesis of this compound typically involves the oxidation of 2,5-dibromotoluene.[4] A common laboratory-scale synthesis, however, often starts with the bromination of o-aminobenzaldehyde, followed by diazotization and subsequent Sandmeyer reaction, or through the direct oxidation of 2,5-dibromobenzyl alcohol. A detailed protocol for the latter is provided below, chosen for its relatively clean conversion and straightforward work-up.

Experimental Protocol: Oxidation of 2,5-Dibromobenzyl Alcohol

This protocol is based on the widely used and reliable oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC). The choice of PCC is predicated on its selectivity for the aldehyde, minimizing over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents like potassium permanganate.

Materials:

-

2,5-Dibromobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate, saturated solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable in synthetic chemistry. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.[8][9]

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the resolution of the instrument. The proton ortho to the aldehyde (C6-H) will be the most downfield of the aromatic protons due to the anisotropic effect of the carbonyl group. The proton between the two bromine atoms (C4-H) and the proton ortho to the bromine at C5 (C3-H) will be further upfield.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct signals.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[7]

-

Aromatic Carbons: Six signals corresponding to the aromatic carbons. The carbons bearing the bromine atoms (C2 and C5) will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect. The carbon attached to the aldehyde group (C1) will be downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[10]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both is a strong indicator of an aldehyde.[10]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will show a characteristic fragmentation pattern.[11][12]

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be seen, with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments:

-

[M-H]⁺: Loss of the aldehydic proton.

-

[M-CHO]⁺: Loss of the formyl radical.

-

[M-Br]⁺: Loss of a bromine atom.

-

[C₆H₃BrCHO]⁺: Further fragmentation of the aromatic ring.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the sequential and often regioselective reactions of its functional groups. The aldehyde provides a handle for olefination, reduction, and condensation reactions, while the two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions.

Reactions of the Aldehyde Group

The aldehyde functionality undergoes a wide range of classical organic transformations. A key reaction in the context of drug discovery and materials science is the Wittig reaction for the synthesis of stilbenes and other vinylated aromatics.[13][14]

This protocol describes the synthesis of a stilbene derivative from this compound. The choice of a stabilized ylide generally favors the formation of the (E)-alkene.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or another strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

Procedure:

-

Ylide Formation: In a dry, nitrogen-flushed round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension in an ice bath and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir until the solution turns deep red, indicating the formation of the ylide.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to isolate the desired stilbene derivative.

Caption: General workflow for the Wittig reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic environment of the two bromine atoms is different, which can lead to regioselective reactions. The bromine at the 2-position is ortho to the electron-withdrawing aldehyde group, making it more electron-deficient and generally more reactive in oxidative addition to a Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[15][16] In the case of this compound, a mono-arylation can often be achieved with high regioselectivity at the more reactive C2 position under carefully controlled conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid) (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene/Water (4:1)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation for the synthesis of conjugated systems.[17][18][19]

The Heck reaction couples an alkene with an aryl halide, providing access to substituted alkenes like stilbenes and cinnamates.[20][21][22]

This reaction forms a C-N bond between an aryl halide and an amine, a cornerstone of medicinal chemistry for the synthesis of anilines and other N-aryl compounds.[1][23][24]

Application in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of functional molecules.

-

Kinase Inhibitors: The substituted benzaldehyde core can be elaborated into heterocyclic systems that are common scaffolds in kinase inhibitors.

-

Fluorescent Probes: The extended π-systems generated through cross-coupling reactions can lead to molecules with interesting photophysical properties, suitable for use as fluorescent probes.

-

Organic Electronics: Poly-aromatic and conjugated systems derived from this compound are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

This compound is classified as a hazardous substance.[2][3] It is toxic if swallowed and causes severe skin burns and eye damage.[23] It is also very toxic to aquatic life.[23]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of an aldehyde and two differentially reactive bromine atoms provides a platform for the strategic and controlled construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the laboratory. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable synthon.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved from [Link]

- McNulty, J., & McLeod, D. (2004). A convenient, one-pot synthesis of E-pterostilbene. Tetrahedron Letters, 45(43), 8081-8083.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction between p‐bromobenzaldehyde and.... Retrieved from [Link]

-

Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

CORE Reader. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

-

Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

TutorChase. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazolium-Catalyzed Cross-Coupling of Aromatic Aldehydes and Benzyl Halides in Water: A Green and Efficient Synthesis of 3-Hydroxy-1,2,3-Triarylpropan-1-Ones. Retrieved from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025, April 12). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. Retrieved from [Link]

-

PubMed. (2012, January 6). Pd-catalyzed regioselective and stereospecific Suzuki-Miyaura coupling of allylic carbonates with arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

-

University of Manitoba. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pure.rug.nl [pure.rug.nl]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tutorchase.com [tutorchase.com]

- 13. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Pd-catalyzed regioselective and stereospecific Suzuki-Miyaura coupling of allylic carbonates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. sctunisie.org [sctunisie.org]

- 21. researchgate.net [researchgate.net]

- 22. biolmolchem.com [biolmolchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. research.rug.nl [research.rug.nl]

2,5-Dibromobenzaldehyde physical properties

An In-Depth Technical Guide to 2,5-Dibromobenzaldehyde for Advanced Research

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a reactive aldehyde group on a benzene ring, provides multiple sites for chemical modification. This dual reactivity makes it an exceptionally valuable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.

For researchers and drug development professionals, understanding the nuanced physical properties, spectroscopic signatures, and chemical behavior of this compound is paramount for its effective utilization. The bromine atoms act as versatile synthetic handles for cross-coupling reactions, while the aldehyde group offers a gateway to a vast array of classical carbonyl chemistries. This guide provides a comprehensive technical overview, synthesizing core physical data with practical, field-proven insights into its handling, analysis, and synthetic applications.

Chemical Identity and Physical Properties

A precise understanding of the fundamental properties of a reagent is the bedrock of reproducible and successful experimentation. This section consolidates the key identifiers and physicochemical data for this compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 74553-29-0 | [1][2][3][4] |

| Molecular Formula | C₇H₄Br₂O | [2][4][5] |

| Molecular Weight | 263.91 g/mol | [2][4][5] |

| IUPAC Name | This compound | [3][5] |

| InChI Key | BQBXKWGMPUCSQV-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=C(C=C1Br)C=O)Br | [3][5] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to purification and storage.

| Property | Value | Source |

| Appearance | White to pale yellow or orange crystalline powder | [1][2] |

| Melting Point | 88-92 °C | [2][6][7] |

| Boiling Point | 283.3 ± 20.0 °C (Predicted) | [2][6] |

| Density | 1.977 ± 0.06 g/cm³ (Predicted) | [2][6] |

Solubility Profile

The solubility of a compound is a critical parameter for selecting appropriate reaction solvents and purification methods. While some databases report this compound as "soluble in water," this is likely an oversimplification for a halogenated aromatic compound.[2][3][6] A more chemically consistent description is that it is poorly soluble in water but exhibits good solubility in common organic solvents.[1]

-

Water : Poorly soluble to insoluble.

-

Organic Solvents : Soluble in ethanol, chloroform, and dimethylformamide (DMF).[1]

This solubility profile is typical for moderately polar organic solids, allowing for its use in a wide range of non-aqueous reaction media.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures based on its molecular structure.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals, three in the aromatic region and one highly deshielded aldehyde proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Aldehyde (-CHO) | 10.0 - 10.3 | Singlet (s) | N/A |

| Ar-H (C6-H) | ~7.9 | Doublet (d) | J ≈ 2.4 Hz (meta) |

| Ar-H (C4-H) | ~7.7 | Doublet of doublets (dd) | J ≈ 8.5 Hz (ortho), 2.4 Hz (meta) |

| Ar-H (C3-H) | ~7.3 | Doublet (d) | J ≈ 8.5 Hz (ortho) |

Causality: The aldehyde proton is significantly deshielded due to the electronegativity of the oxygen atom and its position within the anisotropic field of the carbonyl group. In the aromatic region, the proton at C6 is only coupled to the C4 proton (meta-coupling), resulting in a small doublet. The C4 proton is coupled to both C3 (ortho) and C6 (meta), giving a doublet of doublets.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Aldehyde (C =O) | 188 - 192 |

| Ar-C (C1) | 135 - 138 |

| Ar-C (C5) | 134 - 137 |

| Ar-C (C4) | 132 - 135 |

| Ar-C (C6) | 129 - 132 |

| Ar-C (C2) | 124 - 127 |

| Ar-C (C3) | 121 - 124 |

Causality: The carbonyl carbon is the most deshielded, appearing far downfield as is characteristic for aldehydes.[8] The carbons directly attached to the electron-withdrawing bromine atoms (C2, C5) and the aldehyde group (C1) will have distinct chemical shifts from the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2850 & ~2750 | C-H Aldehydic Stretch (Fermi doublet) | Medium |

| 1700 - 1720 | C=O Carbonyl Stretch (Aldehyde) | Strong |

| 1550 - 1600 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1000 - 1200 | C-H In-plane Bending | Medium |

| 550 - 750 | C-Br Stretch | Strong |

Causality: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. The presence of a Fermi doublet (two weaker bands around 2750-2850 cm⁻¹) is also highly characteristic of the aldehyde C-H bond.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

Molecular Ion (M⁺) : A characteristic triplet of peaks will be observed.

-

M : m/z ≈ 262 (corresponding to C₇H₄⁷⁹Br₂O)

-

M+2 : m/z ≈ 264 (corresponding to C₇H₄⁷⁹Br⁸¹BrO)

-

M+4 : m/z ≈ 266 (corresponding to C₇H₄⁸¹Br₂O)

-

-

Relative Intensity : The M, M+2, and M+4 peaks will have an approximate intensity ratio of 1:2:1.

-

Key Fragment : A prominent fragment corresponding to the loss of a bromine atom ([M-Br]⁺) would be expected.

This isotopic pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or cost-effective scale-up. A common laboratory route involves the oxidation of 2,5-dibromotoluene.[2][6]

Synthetic Workflow: Oxidation of 2,5-Dibromotoluene

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Oxidation

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,5-dibromotoluene (1.0 eq) in glacial acetic acid.

-

Oxidant Preparation : Separately, prepare a solution of chromium(VI) oxide (CrO₃, ~2.0 eq) in a mixture of concentrated sulfuric acid and water.[2]

-

Addition : Cool the flask containing the dibromotoluene solution in an ice bath. Slowly add the chromium oxide solution via the addition funnel, ensuring the internal temperature does not exceed 50°C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up : Carefully pour the reaction mixture onto a beaker of crushed ice and water.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

-

Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification : Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water, to afford pure this compound as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional domains: the aldehyde group and the carbon-bromine bonds.

Aldehyde Group Reactivity

The aldehyde is a versatile electrophile, participating in a wide range of transformations:

-

Acetal Protection : It readily reacts with diols like ethane-1,2-diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a stable 1,3-dioxolane.[2][6] This is a crucial step to protect the aldehyde while performing chemistry at the C-Br positions.

-

Wittig Reaction : It can be converted to an alkene via the Wittig reaction, coupling with a phosphonium ylide to form a new C=C bond.[10][11][12] This allows for chain extension and the synthesis of stilbene-like structures.

-

Reductive Amination : Reaction with an amine followed by reduction (e.g., with NaBH₃CN) yields secondary or tertiary amines.

-

Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid (2,5-dibromobenzoic acid) or reduced to a primary alcohol (2,5-dibromobenzyl alcohol).

Carbon-Bromine Bond Reactivity

The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling : The bromine atoms can be substituted with aryl, heteroaryl, or vinyl groups by reacting with boronic acids or esters in the presence of a palladium catalyst and a base.[13][14][15] This is a cornerstone reaction for constructing biaryl systems found in many pharmaceuticals.

-

Heck and Sonogashira Couplings : These reactions allow for the introduction of alkene and alkyne functionalities, respectively.

-

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, providing access to substituted anilines.

Example Workflow: Acetal Protection

Protecting the aldehyde is often the first step in a multi-step synthesis.

Caption: Acetal protection of this compound.

This protection strategy allows the researcher to selectively perform reactions like Suzuki coupling at the bromine positions without interference from the aldehyde group. The protecting group can be easily removed later under acidic aqueous conditions.

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[2][5]

-

GHS Hazard Statements :

-

Hazard Codes : C (Corrosive), N (Dangerous for the environment).[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation : Handle only in a properly functioning chemical fume hood to avoid inhalation of dust.

-

Exposure Control : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Stability

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep in a dark place to prevent potential light-induced degradation.

-

Stability : The compound is noted as being "Air Sensitive".[2][3][6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prolong its shelf life and prevent oxidation of the aldehyde group.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 74553-29-0 [m.chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H4Br2O | CID 13540069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 2,5-Dibromobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2,5-Dibromobenzaldehyde, a critical physical property for researchers, scientists, and professionals in drug development and organic synthesis. It moves beyond a simple statement of a value to explore the scientific principles governing this characteristic. The guide synthesizes data from various sources, discusses the significant variation in reported melting points, and delves into the causative factors, including purity, potential polymorphism, and analytical methodology. Detailed, field-proven protocols for purification and accurate melting point determination are provided to ensure reliable and reproducible results. This document is structured to offer both foundational knowledge and practical, actionable insights for laboratory applications.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₄Br₂O.[1][2] Its molecular structure, characterized by a benzene ring substituted with two bromine atoms and a formyl group, makes it a valuable intermediate in various fields of organic synthesis.[3] It serves as a precursor for the synthesis of pharmaceuticals, pigments, dyes, and pesticides.[1] The reactivity of the aldehyde group and the influence of the bromine substituents allow for its participation in a wide range of chemical transformations, including condensations and cross-coupling reactions.[3][4]

The melting point of a compound is a fundamental physical property that serves as a primary indicator of its identity and purity.[5] For a crystalline solid like this compound, a sharp and consistent melting point is expected for a pure sample. However, as will be discussed, the reported values for this compound exhibit considerable variation, underscoring the importance of rigorous experimental technique.

Caption: Molecular structure and key properties of this compound.

Analysis of Reported Melting Point Data

A review of commercial supplier specifications and chemical databases reveals a notable discrepancy in the reported melting point of this compound. This variability is a critical consideration for any researcher using this compound.

| Reported Melting Point (°C) | Source(s) | Purity Specification |

| 44-48 | ChemBK[1] | Not specified |

| 87.0-96.0 | Thermo Fisher Scientific[6][7][8] | ≥96.0% or 97% |

| 88 | Biosynth[9] | Not specified |

| 88-92 | Chemdad[10] | Not specified |

| 88-102 | Fisher Scientific[11] | 97% |

| 95 | Stenutz[12] | Not specified |

The significant outlier in the 44-48 °C range is likely erroneous or may refer to a highly impure sample or a different, undocumented crystalline form. The majority of sources report a melting point in the broader range of 87-102 °C. This wide range from reputable suppliers strongly suggests that factors beyond simple experimental error are at play.

Causality of Melting Point Variation

The melting point of an organic solid is highly sensitive to its molecular and crystalline structure. The observed variations for this compound can be logically attributed to three primary factors: sample purity, the potential for polymorphism, and the methodology of measurement.

The Foundational Role of Purity

The presence of impurities disrupts the regular crystalline lattice of a solid.[5] This disruption requires less energy to break down the lattice, resulting in a depression of the melting point and a broadening of the melting range .[5] For instance, a pure compound might melt over a sharp range of 1-2 °C, while an impure sample could melt over a range of 5 °C or more.

Given that this compound is often synthesized via the bromination of p-bromobenzaldehyde or 2,5-dibromotoluene, residual starting materials or isomeric byproducts are potential impurities that can affect the melting point.[1][3]

Polymorphism: The Hidden Variable

The existence of different polymorphs could explain the discrete, yet different, melting points reported by various sources. A lower-melting polymorph might be obtained under one set of crystallization conditions, while a more stable, higher-melting form is produced under others.[13]

The Influence of Analytical Technique

The method used to determine the melting point can also contribute to variations in results. Key factors include:

-

Rate of Heating: A rapid heating rate can lead to an artificially elevated and broad melting range because there is a lag in heat transfer from the heating block to the sample.[5]

-

Sample Packing: The way a sample is packed into a capillary tube can affect heat transfer and the observed melting behavior.

-

Instrument Calibration: An uncalibrated thermometer or digital apparatus will yield inaccurate readings.

Experimental Protocols for Accurate Melting Point Determination

To obtain a reliable and reproducible melting point for this compound, a systematic approach encompassing purification and precise measurement is essential.

Caption: A systematic workflow ensures accurate and reproducible results.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[17][18] The goal is to select a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or ethanol/water mixtures are often suitable for compounds of this type.[4]

Methodology:

-

Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of ethanol and observe the solubility at room temperature. Heat the mixture gently; the compound should dissolve completely. If it is too soluble in hot ethanol, a mixed solvent system (e.g., ethanol and water) may be required.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the crude this compound to completely dissolve it. It is crucial to use the minimum volume to ensure good recovery.[18]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once cooled, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Melting Point Measurement

This protocol assumes the use of a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Finely crush a small amount of the dry, purified this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Perform a quick measurement with a fast ramp rate (e.g., 10-15 °C/min) to get an approximate melting point.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure sample should exhibit a sharp melting range of ≤ 2 °C.[5]

Interpretation and Troubleshooting

The results of a melting point determination provide valuable information about the sample.

Caption: Decision tree for interpreting melting point results.

-

Sharp Melting Range, Correct Temperature: This indicates a pure sample of the expected compound.

-

Broad Melting Range, Depressed Temperature: This is the classic sign of an impure sample.[5] Further purification is required.

-

Sharp Melting Range, Incorrect Temperature: This could indicate that the sample is pure but is either a different compound entirely or a different polymorph of this compound.

Conclusion

The melting point of this compound is not a single, fixed value but rather falls within a range, most credibly between 87-102 °C. This variability is a direct consequence of factors such as sample purity, the potential for different crystalline polymorphs, and the specific analytical method employed. For researchers and drug development professionals, understanding these underlying principles is paramount. Adherence to rigorous purification protocols, such as recrystallization, and precise, standardized melting point determination techniques are essential for obtaining reliable data that can be confidently used for material identification, quality control, and in subsequent synthetic applications.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 31). What are the physical properties of aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. Retrieved from [Link]

-

Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment #2 - Synthesis and Recrystallization of Dibenzalacetone. Retrieved from [Link]

-

MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

ResearchGate. (2025, August 6). Polymorphism in 4-Hydroxybenzaldehyde: A Crystal Packing and Thermodynamic Study. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 2-amino-3,5-dibromobenzaldehyde - Patent KR-0169558-B1.

-

University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

-

PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H4Br2O | CID 13540069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74553-29-0 [m.chemicalbook.com]

- 4. 2,4-Dibromobenzaldehyde | 5629-98-1 | Benchchem [benchchem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | 74553-29-0 | FD67301 | Biosynth [biosynth.com]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. This compound [stenutz.eu]

- 13. mdpi.com [mdpi.com]

- 14. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,5-Dibromobenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dibromobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation protocols. This document delves into the theoretical principles governing its solubility, presents a consolidated overview of its solubility in various organic solvents, and provides a detailed, field-proven protocol for the experimental determination of solubility. This guide is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this compound's physical properties.

Introduction: The Strategic Importance of Solubility Data

This compound (C₇H₄Br₂O) is a substituted aromatic aldehyde widely utilized as a foundational building block in organic synthesis.[1][2][3][4] Its utility stems from the reactive aldehyde functionality and the two bromine atoms, which serve as handles for subsequent cross-coupling reactions and other molecular elaborations. The efficiency of any synthetic step involving this compound—from reaction setup to product isolation and purification—is intrinsically linked to its solubility behavior.

In the context of drug development, poor solubility can hinder reaction kinetics, complicate work-ups, and lead to low yields. For formulation scientists, precise solubility data is non-negotiable for developing stable and bioavailable drug delivery systems. Therefore, a thorough understanding of how this compound interacts with different solvent systems is not merely academic; it is a critical prerequisite for efficient, scalable, and reproducible chemical processes.

Theoretical Framework: Predicting Solubility from Molecular Structure